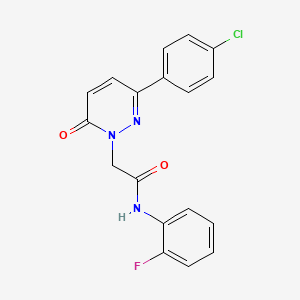![molecular formula C20H21N3O5 B12175895 3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B12175895.png)
3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a quinazolinone moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazolinone ring.
Attachment of the Ethyl Linker: The quinazolinone intermediate is then reacted with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the ethyl linker.
Formation of the Benzamide Core: The final step involves the coupling of the ethyl-linked quinazolinone with 3,4,5-trimethoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the quinazolinone moiety, making it less complex and potentially less biologically active.
3,4,5-trimethoxyphenethylamine: Contains a phenethylamine core instead of a benzamide core, leading to different biological activities.
3,4,5-trimethoxyaniline: An aniline derivative with different chemical properties and applications.
Uniqueness
3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]benzamide is unique due to the presence of both the trimethoxybenzamide and quinazolinone moieties. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.
属性
分子式 |
C20H21N3O5 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
3,4,5-trimethoxy-N-[2-(4-oxoquinazolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-10-13(11-17(27-2)18(16)28-3)19(24)21-8-9-23-12-22-15-7-5-4-6-14(15)20(23)25/h4-7,10-12H,8-9H2,1-3H3,(H,21,24) |
InChI 键 |
SMZBLSXDOBOUTQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2E)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12175812.png)
![3-cyclopentyl-1-(2-methoxyphenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12175818.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12175834.png)

methyl}-2-methyl-1H-indole](/img/structure/B12175853.png)
![2-(4-(1H-tetrazol-1-yl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B12175856.png)




![8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12175904.png)
![3,4-dimethoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12175907.png)
![methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B12175913.png)
![N-(2-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B12175919.png)
